2-(5-Methyl-1H-pyrazol-3-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Methyl-1H-pyrazol-3-yl)morpholine is a chemical compound that features a morpholine ring substituted with a 5-methyl-1H-pyrazol-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-1H-pyrazol-3-yl)morpholine typically involves the reaction of a substituted benzaldehyde with morpholine trifluoroacetate in acetone under reflux conditions . The reaction is carried out at temperatures between 80-90°C for 72 hours, followed by cooling and evaporation of excess acetone .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methyl-1H-pyrazol-3-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenated solvents and bases like sodium hydroxide are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(5-Methyl-1H-pyrazol-3-yl)morpholine has several applications in scientific research:
Medicinal Chemistry: It is used in the design and synthesis of androgen receptor antagonists for prostate cancer therapy.
Industry: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(5-Methyl-1H-pyrazol-3-yl)morpholine involves its interaction with molecular targets such as androgen receptors. By binding to these receptors, the compound can inhibit their activity, thereby blocking the signaling pathways that promote cancer cell proliferation . This makes it a valuable compound in the development of anti-cancer therapies.
Comparison with Similar Compounds
Similar Compounds
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: This compound has a similar structure but with a different substitution pattern on the pyrazole ring.
4-(4-Morpholinyl(phenyl)methyl)morpholine: Another morpholine derivative with potential biological activity.
Uniqueness
2-(5-Methyl-1H-pyrazol-3-yl)morpholine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as an androgen receptor antagonist sets it apart from other similar compounds, making it a valuable candidate for further research and development in medicinal chemistry .
Properties
Molecular Formula |
C8H13N3O |
---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
2-(5-methyl-1H-pyrazol-3-yl)morpholine |
InChI |
InChI=1S/C8H13N3O/c1-6-4-7(11-10-6)8-5-9-2-3-12-8/h4,8-9H,2-3,5H2,1H3,(H,10,11) |
InChI Key |
LFQRYZIGXJRMPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1)C2CNCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.